N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide
CAS No.: 1060214-54-1
Cat. No.: VC11938905
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060214-54-1 |
|---|---|
| Molecular Formula | C15H17NO2S |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | N-[(1-thiophen-2-ylcyclopentyl)methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C15H17NO2S/c17-14(12-5-3-9-18-12)16-11-15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17) |
| Standard InChI Key | OMBXFKVKIMNJCD-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CNC(=O)C2=CC=CO2)C3=CC=CS3 |
| Canonical SMILES | C1CCC(C1)(CNC(=O)C2=CC=CO2)C3=CC=CS3 |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the cyclopentyl-thiophene core and its subsequent modification to introduce the furan-2-carboxamide moiety. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
| Method | Description |
|---|---|
| 1H NMR | Used to identify proton environments and confirm the structure. |
| 13C NMR | Provides information on carbon environments. |
| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern. |
Potential Biological Activities
Compounds with thiophene and furan rings often exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The presence of an amide linkage can enhance solubility and bioavailability.
| Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Interference with microbial enzymes or membranes. |
| Anticancer | Inhibition of cell proliferation pathways. |
| Anti-inflammatory | Modulation of inflammatory mediators. |
Research Findings and Future Directions
While specific research on N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide is not available, studies on similar compounds suggest potential applications in drug discovery. Future research should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models.
| Future Research Directions |
|---|
| Synthesis Optimization |
| Biological Activity Screening |
| Pharmacokinetic Studies |
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